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Compound of Interest

Compound Name: N-Methylpropionamide

Cat. No.: B074207

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Methylpropionamide (CAS No. 1187-58-2), a compound of interest in various chemical and
pharmaceutical research contexts. The following sections detail its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Spectroscopic Data Summary

The key spectroscopic data for N-Methylpropionamide are summarized in the tables below for
easy reference and comparison.

Table 1: *H NMR Spectroscopic Data

Chemical Shift (8) ppm Multiplicity Assignment
~7.02 broad s N-H

2.79 d N-CHs

2.24 q -CH2-

1.16 t -CHs

Table 2: 3C NMR Spectroscopic Data
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Chemical Shift (8) ppm Assighment
174.5 C=0

29.8 -CHa-

26.2 N-CHs

10.1 -CHs

Table 3: IR Spectroscopic Data

Wavenumber (cm~12)

Vibrational Mode

3294 N-H Stretch

2977 C-H Stretch (asymmetric)
2939 C-H Stretch (symmetric)
1645 C=0 Stretch (Amide 1)
1558 N-H Bend (Amide II)
1460 C-H Bend

1265 C-N Stretch (Amide 111)

IabJeA..Mass.Specimmﬂr.y Data

Relative Intensity

Assignment

87 65.4% [M]* (Molecular lon)
[CH3CH2C(O)NH]* or

58 100%
[CH3CONHCH:]*

57 34.0% [CH3CH2COJ*

44 3.5% [CONH2]*

29 44.0% [CH3CH2]*

28 13.9% [CO]* or [C2H4]*
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Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are intended as a guide and may be adapted based on the specific instrumentation
and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: A solution of N-Methylpropionamide (approximately 10-20 mg for *H
NMR and 50-100 mg for 13C NMR) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of
CDCIls) and transferred to a 5 mm NMR tube.

 Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.
e 'H NMR Acquisition Parameters:

o Pulse Sequence: Standard single-pulse sequence.

o Sweep Width: 0-10 ppm.

o Number of Scans: 16-32.

o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition Parameters:

[¢]

Pulse Sequence: Proton-decoupled pulse sequence.

[e]

Sweep Width: 0-200 ppm.

Number of Scans: 1024-4096.

[e]

o

Relaxation Delay: 2-5 seconds.

o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual
solvent peak (e.g., CDClIs at 7.26 ppm for *H and 77.16 ppm for 13C).
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Infrared (IR) Spectroscopy

o Sample Preparation: A thin film of neat N-Methylpropionamide is prepared by placing a
drop of the liquid between two potassium bromide (KBr) or sodium chloride (NacCl) plates.

e Instrumentation: An FTIR spectrometer is used for data acquisition.
e Acquisition Parameters:

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm™1.

o Number of Scans: 16-32.

o Data Processing: A background spectrum of the empty sample holder is recorded and
subtracted from the sample spectrum. The resulting spectrum is presented in terms of
transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of N-Methylpropionamide is prepared in a volatile
organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 pg/mL.

 Instrumentation: An electron ionization mass spectrometer (EI-MS) is used for analysis.

e Acquisition Parameters:

o

lonization Mode: Electron lonization (El).

o

Electron Energy: 70 eV.

[¢]

Mass Range: m/z 10-200.

[¢]

Source Temperature: 200-250 °C.

o Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak
and the major fragment ions.
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Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the
fragmentation pathway of N-Methylpropionamide.
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Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.
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N-Methylpropionamide Mass Spectrometry Fragmentation
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Caption: Mass Spectrometry Fragmentation Pathway.

 To cite this document: BenchChem. [Spectroscopic Profile of N-Methylpropionamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074207#n-methylpropionamide-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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